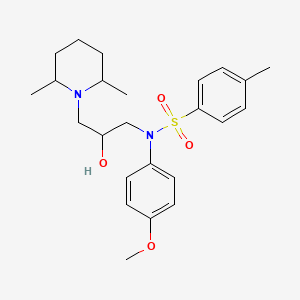

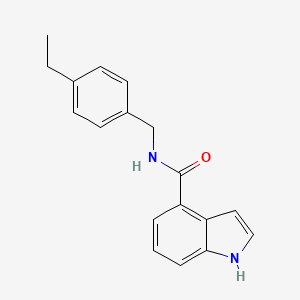

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone is an organic compound . It has gained significant attention in the field of scientific research due to its potential applications across various industries.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the search results . For detailed information, one would typically refer to its Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications

Antitumor Activity

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone: and its derivatives have shown promising antitumor properties. Researchers have synthesized novel compounds containing this scaffold and evaluated their cytotoxic activities against cancer cell lines . Notably, compound 20 exhibited potent antitumor effects, making it a potential candidate for further development.

Kinase Inhibition

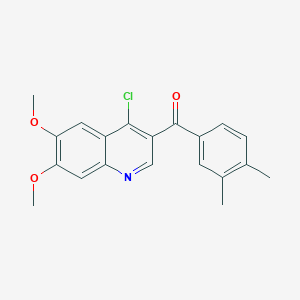

The 6,7-dimethoxyquinazoline ring system, present in this compound, is a privileged scaffold in medicinal chemistry. Several kinase inhibitors with this framework have been studied, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib and dual EGFR/VEGFR inhibitors like vandetanib. The exploration of small antitumor molecules based on this scaffold remains a viable strategy .

Diaryl Urea Scaffold

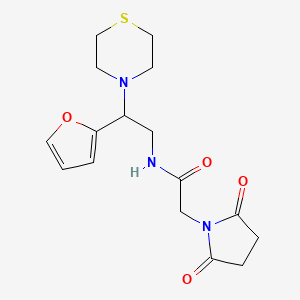

Diaryl-urea-based small molecule kinase inhibitors have gained attention due to their broad biological activities. Sorafenib, a dual-action RAF kinase and VEGFR inhibitor, contains a diaryl urea moiety and is approved for treating advanced renal cell carcinoma and hepatocellular carcinoma. The diaryl urea portion contributes to its unique protein-ligand interactions .

Auxin Inhibition

Interestingly, a related compound, 4-Chloro-6,7-dimethoxybenzoxazolin-2-one , was isolated from light-grown maize shoots and found to inhibit auxin activity. Although not identical, this highlights the potential role of the 6,7-dimethoxyquinoline scaffold in modulating plant growth and development .

Synthetic Methods

Researchers have developed methods for synthesizing 4-Chloro-6,7-dimethoxyquinoline derivatives. These involve nitrification of 3,4-dimethoxyacetophenone to obtain the key intermediate, 2-nitro-4,5-dimethoxyacetophenone .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-aminoquinoline derivatives, have been found to display a range of bioactive properties, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is known that similar compounds, such as 4-aminoquinoline derivatives, interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the target, which can result in various biological effects.

Biochemical Pathways

It is known that similar compounds, such as 4-aminoquinoline derivatives, can affect a variety of biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The compound’s molecular weight, as reported, is 22366 , which is within the optimal range for oral bioavailability.

Result of Action

It is known that similar compounds, such as 4-aminoquinoline derivatives, can have a range of biological effects, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .

Action Environment

It is known that similar compounds, such as 4-aminoquinoline derivatives, can have their action influenced by environmental factors .

properties

IUPAC Name |

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVHQJUYPMIWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

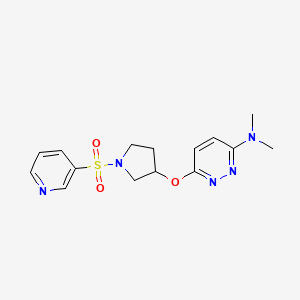

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)

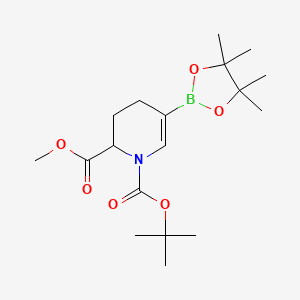

![(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2821496.png)

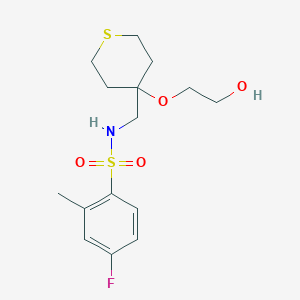

![1-(3-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2821497.png)

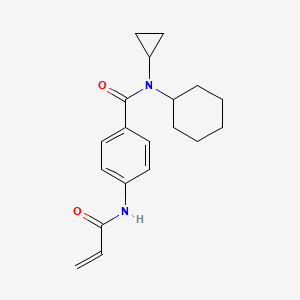

![N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821499.png)

![(2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2821500.png)